molecular formula C20H23N3O B11447213 N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11447213
M. Wt: 321.4 g/mol
InChI Key: XLGODMJPCOJJBI-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves the reaction of 2-methylphenylmethyl chloride with 1H-1,3-benzodiazole-2-yl ethylamine under basic conditions to form the intermediate. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Scientific Research Applications

N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is unique due to its specific benzodiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C20H23N3O/c1-3-20(24)21-13-12-19-22-17-10-6-7-11-18(17)23(19)14-16-9-5-4-8-15(16)2/h4-11H,3,12-14H2,1-2H3,(H,21,24)

InChI Key

XLGODMJPCOJJBI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C

Origin of Product

United States

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